2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine
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Overview
Description
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles such as RLi and RMgX . Reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols or alkanes .
Scientific Research Applications
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Similar in structure but lacks the phenyl group.
2-(1,3-Dioxolan-2-yl)furan: Contains a furan ring instead of a pyridine ring.
3-(1,3-Dioxolan-2-yl)phenyl acetate: Features an acetate group instead of a pyridine ring.
Uniqueness
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine is unique due to its combination of a pyridine ring, a phenyl group, and a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-2-6-12(14-16-9-10-17-14)11(5-1)13-7-3-4-8-15-13/h1-8,14H,9-10H2 |
InChI Key |
MSIIULADEDNCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
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